5-(4-(benzyl(ethyl)amino)phenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-(4-(benzyl(ethyl)amino)phenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a quinoline core fused with a pyrimidine ring, and it is substituted with various functional groups, including benzyl, ethyl, and amino groups. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(benzyl(ethyl)amino)phenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of an o-aminoacetophenone derivative with an enolisable ketone in the presence of a catalyst such as molecular iodine.
Pyrimidine Ring Formation: The pyrimidine ring is then formed by cyclization reactions involving appropriate precursors under controlled conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(4-(benzyl(ethyl)amino)phenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl chloride for benzylation, ethyl iodide for ethylation, and ammonia or amines for amination.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinoline derivatives.
Scientific Research Applications
5-(4-(benzyl(ethyl)amino)phenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 5-(4-(benzyl(ethyl)amino)phenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds containing the imidazole ring, such as metronidazole and omeprazole, share some structural similarities and biological activities.
Quinoline Derivatives: Other quinoline-based compounds, such as chloroquine and quinine, are known for their antimalarial properties and can be compared in terms of their chemical behavior and therapeutic potential.
Uniqueness
The uniqueness of 5-(4-(benzyl(ethyl)amino)phenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione lies in its complex structure, which combines multiple functional groups and heterocyclic rings
Properties
Molecular Formula |
C30H34N4O3 |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
5-[4-[benzyl(ethyl)amino]phenyl]-1,3,8,8-tetramethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione |
InChI |
InChI=1S/C30H34N4O3/c1-6-34(18-19-10-8-7-9-11-19)21-14-12-20(13-15-21)24-25-22(16-30(2,3)17-23(25)35)31-27-26(24)28(36)33(5)29(37)32(27)4/h7-15,24,31H,6,16-18H2,1-5H3 |
InChI Key |
DCOQHIGWBMNLNO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C3C4=C(CC(CC4=O)(C)C)NC5=C3C(=O)N(C(=O)N5C)C |
Origin of Product |
United States |
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